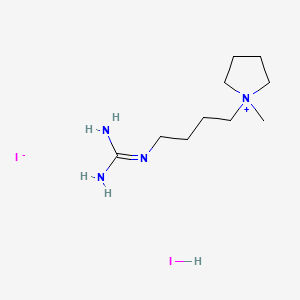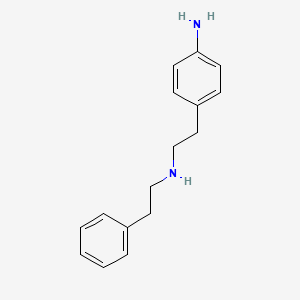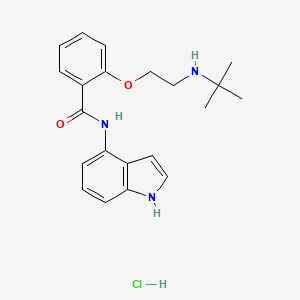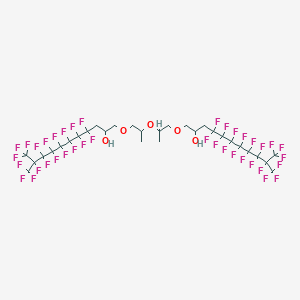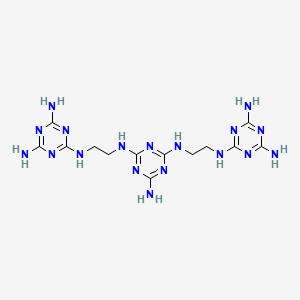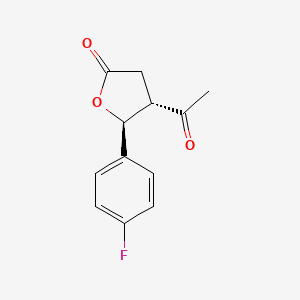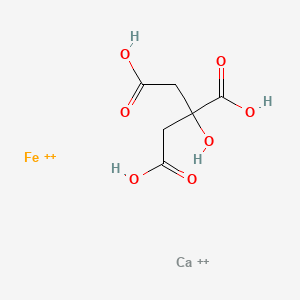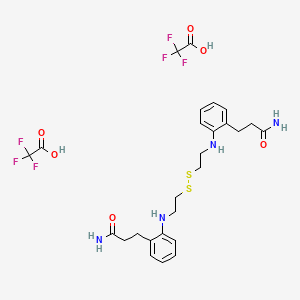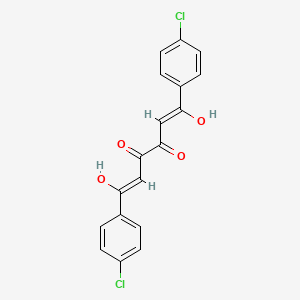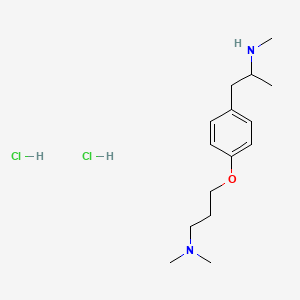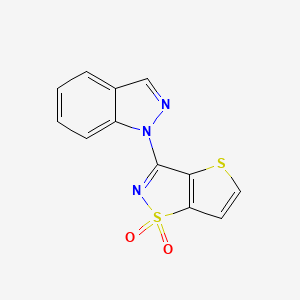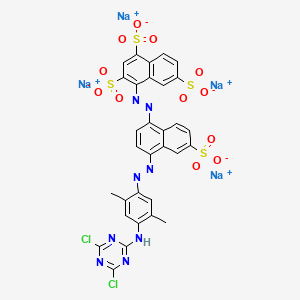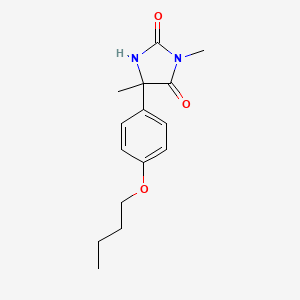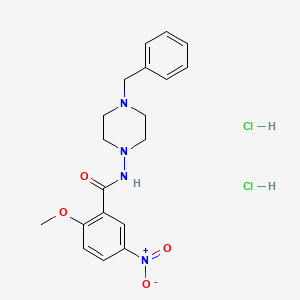
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with methoxy, nitro, and piperazinyl groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the benzamide structure.
Piperazinyl Substitution: The attachment of the piperazinyl group, often through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: The final step involves converting the compound into its dihydrochloride form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large reactors with continuous monitoring to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy and piperazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Applications De Recherche Scientifique
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and piperazinyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-5-nitro-N-(1-phenylethyl)benzamide
- 2-methoxy-5-nitro-4,6-pyrimidinediol
- 2-methoxy-5-nitro-N-piperonylideneaniline
Uniqueness
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy, nitro, and piperazinyl groups in a single molecule provides a versatile platform for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
130260-07-0 |
|---|---|
Formule moléculaire |
C19H24Cl2N4O4 |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
N-(4-benzylpiperazin-1-yl)-2-methoxy-5-nitrobenzamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O4.2ClH/c1-27-18-8-7-16(23(25)26)13-17(18)19(24)20-22-11-9-21(10-12-22)14-15-5-3-2-4-6-15;;/h2-8,13H,9-12,14H2,1H3,(H,20,24);2*1H |
Clé InChI |
RCUULDFHDZWYBC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


